(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a fluorophenyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and piperazine moieties have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and piperazine moieties are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Compounds containing imidazole and piperazine moieties are known to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
It’s worth noting that compounds containing imidazole and piperazine moieties are generally well-absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Compounds containing imidazole and piperazine moieties are known to exhibit a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
Like all drugs, the action of this compound can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and finally the attachment of the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-15-5-3-4-14(12-15)19(25)24-10-8-23(9-11-24)13-18-21-16-6-1-2-7-17(16)22-18/h1-7,12H,8-11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYNKQEVKWWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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